Cas no 2171858-18-5 (4-(1H-imidazol-4-yl)methyl-3-methylpiperidine)

4-(1H-imidazol-4-yl)methyl-3-methylpiperidine structure
2171858-18-5 structure
商品名:4-(1H-imidazol-4-yl)methyl-3-methylpiperidine
CAS番号:2171858-18-5
MF:C10H17N3
メガワット:179.262081861496
CID:5797840
PubChem ID:165862775

4-(1H-imidazol-4-yl)methyl-3-methylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine
    • 4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
    • EN300-1275351
    • 2171858-18-5
    • インチ: 1S/C10H17N3/c1-8-5-11-3-2-9(8)4-10-6-12-7-13-10/h6-9,11H,2-5H2,1H3,(H,12,13)
    • InChIKey: XOJYBUMIXLXVKO-UHFFFAOYSA-N
    • ほほえんだ: N1CCC(CC2=CN=CN2)C(C)C1

計算された属性

  • せいみつぶんしりょう: 179.142247555g/mol
  • どういたいしつりょう: 179.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 40.7Ų

4-(1H-imidazol-4-yl)methyl-3-methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1275351-1.0g
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
1g
$1557.0 2023-05-26
Enamine
EN300-1275351-2500mg
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
2500mg
$2771.0 2023-10-01
Enamine
EN300-1275351-0.05g
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
0.05g
$1308.0 2023-05-26
Enamine
EN300-1275351-2.5g
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
2.5g
$3051.0 2023-05-26
Enamine
EN300-1275351-5.0g
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
5g
$4517.0 2023-05-26
Enamine
EN300-1275351-0.25g
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
0.25g
$1432.0 2023-05-26
Enamine
EN300-1275351-10.0g
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
10g
$6697.0 2023-05-26
Enamine
EN300-1275351-1000mg
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
1000mg
$1414.0 2023-10-01
Enamine
EN300-1275351-500mg
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
500mg
$1357.0 2023-10-01
Enamine
EN300-1275351-250mg
4-[(1H-imidazol-4-yl)methyl]-3-methylpiperidine
2171858-18-5
250mg
$1300.0 2023-10-01

4-(1H-imidazol-4-yl)methyl-3-methylpiperidine 関連文献

4-(1H-imidazol-4-yl)methyl-3-methylpiperidineに関する追加情報

Introduction to 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine (CAS No. 2171858-18-5)

4-(1H-imidazol-4-yl)methyl-3-methylpiperidine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 2171858-18-5, represents a unique structural motif that combines the versatility of piperidine and imidazole scaffolds. The presence of both nitrogen-containing rings not only enhances its potential for biological activity but also opens up diverse synthetic pathways for further derivatization.

The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to mimic the binding pockets of various biological targets, particularly enzymes and receptors. Its structural flexibility and ability to adopt multiple conformations make it an attractive scaffold for drug design. In contrast, the imidazole ring is another well-studied heterocycle with applications ranging from antifungals to antivirals. The integration of these two moieties in 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine creates a compound with potential dual functionality, which could be exploited in the development of multifaceted therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets with greater accuracy. Studies have shown that the 1H-imidazol-4-yl moiety can interact with specific amino acid residues in protein binding pockets, thereby modulating enzyme activity or receptor signaling. This has spurred interest in exploring derivatives of 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine as potential leads for treating various diseases.

In particular, the 3-methylpiperidine substituent contributes to the steric and electronic properties of the molecule, influencing its solubility, metabolic stability, and pharmacokinetic profile. Researchers have leveraged this structural feature to optimize bioavailability and reduce off-target effects. The combination of these structural elements has led to the discovery of several promising candidates in preclinical studies, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.

One notable area of research involves the exploration of 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the piperidine and imidazole rings, scientists have synthesized analogs that exhibit potent inhibitory activity against specific kinases. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are often overactive in cancer cells.

The synthesis of 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine typically involves multi-step organic reactions, starting from commercially available precursors such as 1-methylpiperidine and 4-substituted imidazole derivatives. Advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have streamlined the process, making it more efficient and scalable. These improvements have not only reduced production costs but also enabled the rapid screening of large libraries of derivatives for biological activity.

Another exciting application lies in the development of antimicrobial agents. The unique combination of piperidine and imidazole moieties has been found to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Preliminary studies suggest that compounds derived from 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in light of the growing threat of antibiotic-resistant pathogens.

The pharmacological properties of 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine are further enhanced by its ability to cross the blood-brain barrier (BBB). This characteristic is critical for developing treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. By optimizing the molecular structure to improve BBB penetration, researchers aim to deliver therapeutic agents directly to affected brain regions while minimizing systemic side effects.

Recent clinical trials have begun to explore the efficacy of novel compounds based on this scaffold in treating CNS disorders. Early results are promising, with some derivatives showing significant improvements in animal models of neurodegeneration. These findings underscore the potential of 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine as a lead compound for future drug development programs.

The future directions for research on 4-(1H-imidazol-4-yl)methyl-3-methylpiperidine are multifaceted. Efforts are underway to develop more sophisticated synthetic routes that allow for rapid diversification of the chemical library. Additionally, computational methods are being employed to predict novel bioactivities and optimize drug-like properties before experimental validation.

In conclusion, 4-(1H-imidazol-4-ylmethyl)-3-methyl-piperidine (CAS No. 2171858–18–5) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of piperidine and imidazole moieties offers opportunities for designing drugs with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new therapeutic uses for this compound, it is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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